molecular formula C30H28ClN3O3 B12419111 CBP/p300-IN-19 hydrochloride

CBP/p300-IN-19 hydrochloride

货号: B12419111
分子量: 514.0 g/mol
InChI 键: DXRCZZHLNNZOOL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CBP/p300-IN-19 hydrochloride is a potent and selective inhibitor of the histone acetyltransferases p300 and CREB-binding protein (CBP). These enzymes play crucial roles in the regulation of gene expression through the acetylation of histone and non-histone proteins. This compound has shown significant potential in cancer research due to its ability to inhibit the acetyltransferase activity of p300 and CBP, thereby affecting gene expression and cellular functions .

准备方法

The synthesis of CBP/p300-IN-19 hydrochloride involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:

化学反应分析

CBP/p300-IN-19 hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may alter its activity and stability.

    Reduction: Reduction reactions can modify the functional groups, potentially affecting the compound’s inhibitory properties.

    Substitution: Substitution reactions are commonly used to introduce or modify functional groups, enhancing the compound’s selectivity and potency.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Cancer Research

CBP and p300 are recognized as critical regulators of oncogenic processes, making their inhibition a promising strategy in cancer therapy.

  • Hepatocellular Carcinoma (HCC) : Research indicates that targeting p300/CBP can attenuate the progression of HCC by modulating glycolysis-related metabolic enzymes. Inhibitors like CBP/p300-IN-19 hydrochloride have shown potential in decreasing acetylation levels associated with tumor growth, suggesting a therapeutic avenue for HCC treatment .
  • Leukemogenesis : Studies have demonstrated that p300/CBP inhibitors can interfere with oncogene-driven transcriptional programs in leukemia. By inhibiting these acetyltransferases, researchers observed significant antitumor effects in various hematologic malignancies .
  • Prostate Cancer : High expression levels of p300 have been correlated with aggressive forms of prostate cancer. Inhibition of p300/CBP has been shown to impede tumor growth and metastasis, highlighting the compound's potential as a therapeutic agent .

Epigenetic Regulation

The role of CBP/p300 in epigenetic modifications is pivotal for gene expression regulation.

  • Histone Acetylation : this compound inhibits the acetylation of histones, which is essential for the activation of gene transcription. This inhibition can lead to altered gene expression profiles that may benefit therapeutic strategies against various cancers .
  • Mechanistic Insights : Recent studies using cryo-electron microscopy have elucidated how CBP and p300 read and write histone acetylation marks. This understanding aids in developing targeted therapies that manipulate these epigenetic mechanisms to restore normal gene function in diseases characterized by aberrant acetylation patterns .

HIV Research

The inhibition of CBP/p300 has also been explored in the context of HIV research.

  • Latency Reversal : Inhibitors like this compound have been shown to synergize with latency-reversing agents to reactivate latent HIV-1 infections. This approach could potentially lead to strategies aimed at eradicating HIV reservoirs within patients .

Table 1: Summary of Key Findings on this compound Applications

Application AreaStudy FocusKey Findings
Cancer (HCC)Glycolysis RegulationInhibition reduced H3K18Ac and H3K27Ac levels; significant antitumor effects observed .
LeukemogenesisOncogene Transcriptional InterferenceInhibitors showed significant antitumor effects across various hematologic malignancies .
Prostate CancerTumor Growth InhibitionHigh p300 expression linked to aggressive tumors; inhibition led to reduced growth and metastasis .
HIV ResearchLatency ReactivationSynergistic effects with latency-reversing agents; significant proviral latency reversal observed .

作用机制

CBP/p300-IN-19 hydrochloride exerts its effects by inhibiting the histone acetyltransferase activity of p300 and CBP. These enzymes acetylate lysine residues on histone proteins, leading to changes in chromatin structure and gene expression. By inhibiting this activity, this compound prevents the acetylation of histones, thereby affecting the transcription of genes involved in cell growth, differentiation, and survival .

The molecular targets of this compound include the acetyltransferase domains of p300 and CBP. The compound binds to these domains, blocking their enzymatic activity and disrupting the acetylation of histone and non-histone proteins .

相似化合物的比较

生物活性

CBP/p300-IN-19 hydrochloride is a small-molecule inhibitor targeting the histone acetyltransferases (HATs) CBP (CREB-binding protein) and p300. These proteins play critical roles in gene transcription through the acetylation of histones and non-histone proteins, impacting various cellular processes, including cell proliferation, differentiation, and apoptosis. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, effects on cancer cell lines, and implications for therapeutic applications.

CBP and p300 are multifunctional proteins that possess HAT activity, which is essential for the acetylation of lysine residues on histones, leading to chromatin remodeling and transcriptional activation. The inhibition of these proteins by this compound disrupts their ability to acetylate histones, thereby affecting gene expression patterns associated with various cancers.

  • Histone Acetylation Inhibition : The compound selectively inhibits the HAT activity of CBP and p300, leading to decreased levels of acetylated histones in treated cells. This inhibition has been associated with reduced transcriptional activation of oncogenes and other cancer-related genes .
  • Cell Growth Arrest : Studies have demonstrated that treatment with this compound results in growth arrest in several cancer cell lines, including breast cancer (MCF-7) and non-small cell lung carcinoma (NSCLC) models. The compound induces phenotypic markers of senescence and prevents colony formation in vitro .
  • Gene Expression Profiling : Gene expression analyses reveal that the treatment with this compound mimics the effects observed with siRNA-mediated knockdown of p300/CBP, indicating its potential as a pharmacological tool for studying the biological functions of these proteins .

Efficacy Against Cancer Cell Lines

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)1.7Inhibition of ER-mediated transcription
A549 (Lung Cancer)2.0Induction of autophagy and growth arrest
H1299 (Lung Cancer)1.5Increased sensitivity to chemotherapy

The data indicate that this compound exhibits potent inhibitory effects across multiple cancer types, highlighting its potential as a therapeutic agent.

Case Studies

  • Breast Cancer Models : In preclinical studies using AR+ breast cancer models, treatment with this compound resulted in significant tumor growth inhibition correlated with decreased expression of target genes involved in cell proliferation .
  • Lung Cancer Studies : In NSCLC cell lines, the compound was shown to activate autophagic pathways while inhibiting cell survival mechanisms mediated by p300/CBP, suggesting a dual role in promoting cell death while preventing tumor growth .

Implications for Drug Development

The findings surrounding this compound suggest that it could serve as a lead compound for developing novel therapeutics targeting cancers characterized by overexpression or aberrant activity of p300/CBP. Its selective inhibition profile makes it a promising candidate for further optimization and clinical evaluation.

属性

分子式

C30H28ClN3O3

分子量

514.0 g/mol

IUPAC 名称

2,3-bis[4-(furan-3-yl)phenyl]-5-(piperidin-4-ylmethoxy)pyrazine;hydrochloride

InChI

InChI=1S/C30H27N3O3.ClH/c1-5-24(6-2-22(1)26-11-15-34-19-26)29-30(25-7-3-23(4-8-25)27-12-16-35-20-27)33-28(17-32-29)36-18-21-9-13-31-14-10-21;/h1-8,11-12,15-17,19-21,31H,9-10,13-14,18H2;1H

InChI 键

DXRCZZHLNNZOOL-UHFFFAOYSA-N

规范 SMILES

C1CNCCC1COC2=CN=C(C(=N2)C3=CC=C(C=C3)C4=COC=C4)C5=CC=C(C=C5)C6=COC=C6.Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。